3-Bromo-1-methyl-1H-indazol-5-amine

Synthetic Chemistry Cross-Coupling Heterocycle Functionalization

Researchers designing ATP-competitive kinase inhibitors face bottlenecks when C3-diversification of the indazole scaffold requires reactive yet stable halogen handles. 3-Bromo-1-methyl-1H-indazol-5-amine (CAS 1092351-49-9) solves this: • C3-Br enables efficient Suzuki-Miyaura cross-coupling without specialized ligands, balancing reactivity vs. stability better than chloro or iodo analogs. • 5-Aminoindazole core provides validated kinase-binding pharmacophore; N1-methyl enhances cell permeability (LogP 1.74). • Dual orthogonal handles (C3-Br, C5-NH₂) support parallel library synthesis for kinase selectivity profiling. Supplied at 97% purity with full analytical documentation. Global shipping from multiple stock points.

Molecular Formula C8H8BrN3
Molecular Weight 226.077
CAS No. 1092351-49-9
Cat. No. B591999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-1H-indazol-5-amine
CAS1092351-49-9
Molecular FormulaC8H8BrN3
Molecular Weight226.077
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)C(=N1)Br
InChIInChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3
InChIKeyAANSJHKJTNWLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-methyl-1H-indazol-5-amine: Physicochemical & Structural Data


3-Bromo-1-methyl-1H-indazol-5-amine (CAS 1092351-49-9) is a halogenated indazole derivative belonging to the 5-aminoindazole subclass, featuring a bromine substituent at the 3-position and an N-methyl group at the 1-position of the indazole ring . The compound has a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol, with a standard commercial purity of 97% . Its predicted physicochemical profile includes a consensus Log Po/w of 1.74, topological polar surface area of 43.8 Ų, and aqueous solubility of approximately 0.226 mg/mL (LogS -3.0), classifying it as moderately lipophilic with limited water solubility . The 5-aminoindazole core is a validated privileged scaffold for protein kinase ligand development, with the capacity for derivatization at multiple positions to achieve selective target engagement [1].

5-Aminoindazole core reported for kinase ligand development
C3-bromine handle for Pd-catalyzed cross-coupling diversification
N1-methyl predicted to moderate lipophilicity and stability

3-Bromo-1-methyl-1H-indazol-5-amine: Functional Risks of Substitution


Within the 1-methyl-1H-indazol-5-amine series, halogen variation at the 3-position produces distinct physicochemical and reactivity profiles that are non-interchangeable in synthesis and biological contexts. The bromine substituent confers a specific balance of atomic radius (van der Waals radius ~1.85 Å), bond dissociation energy for cross-coupling, and leaving-group potential that differs materially from chloro (smaller, less reactive toward Pd-catalyzed coupling) and iodo (larger, more labile but synthetically less accessible) analogs . In kinase inhibitor design programs employing indazole scaffolds, the 5-aminoindazole core engages the ATP-binding pocket while the 3-position halogen modulates both target selectivity through steric and electronic effects and synthetic tractability through differential cross-coupling efficiencies [1]. Simple substitution with an unhalogenated 1-methyl-1H-indazol-5-amine eliminates the C3 derivatization handle entirely, while substitution with chloro or iodo analogs alters reaction kinetics, product yields, and downstream SAR without appropriate revalidation .

3-Chloro analog: lower oxidative addition rate may require harsher cross-coupling conditions, limiting efficiency.

3-Iodo analog: higher C–I bond lability may increase side reactions and decomposition during coupling.

Unhalogenated analog: lacks C3 reactive handle, eliminating direct Pd-catalyzed diversification without additional functionalization.

3-Bromo-1-methyl-1H-indazol-5-amine: Comparative Evidence for Selection


Cross-Coupling Reactivity from C3-Bromine

The C3-bromine atom enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig amination, which are inaccessible for the non-halogenated parent scaffold 1-methyl-1H-indazol-5-amine (CAS 50593-24-3) . The target compound provides a reactive handle at the 3-position with a carbon-bromine bond that undergoes oxidative addition to Pd(0) catalysts, enabling C-C and C-N bond formation . This synthetic utility is a class-level distinction: 1-methyl-1H-indazol-5-amine lacks any halogen at the 3-position, precluding this entire reaction manifold without prior halogenation steps .

Cross-coupling handle
Class-level inference
C3-Br enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling. Non-halogenated 1-methyl-1H-indazol-5-amine lacks reactive site; prior halogenation required.
May streamline C3 diversification in library synthesis.
Validate under specific reaction conditions; data to verify.
Synthetic Chemistry Cross-Coupling Heterocycle Functionalization

Balanced Reactivity of Bromine vs Chloro and Iodo

Among the C3-halogenated 1-methyl-1H-indazol-5-amine series, the bromine atom occupies an optimal position in the reactivity-selectivity continuum. Carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, with C-Br bonds exhibiting intermediate bond dissociation energy that balances sufficient stability for handling and storage with adequate lability for efficient oxidative addition to Pd(0) catalysts [1]. The chloro analog (3-chloro-1-methyl-1H-indazol-5-amine, CAS 1289059-08-0, MW 181.62 g/mol) possesses a stronger C-Cl bond that typically requires harsher cross-coupling conditions or specialized ligands for activation . The iodo analog (3-iodo-1-methyl-1H-indazol-5-amine, CAS 1130309-72-6, MW 273.07 g/mol) contains a weaker C-I bond that is more prone to undesired side reactions and decomposition under ambient storage conditions .

Halogen reactivity
Class-level inference
C–Br: intermediate bond dissociation energy, balanced oxidative addition. C–Cl: slower activation. C–I: higher lability, side-reaction risk.
Supports reported stability–reactivity profile for parallel synthesis.
Reactivity ranking depends on ligand and conditions.
Organometallic Chemistry Halogen Reactivity Synthetic Efficiency

N1-Methylation Enhances Lipophilicity and Stability

The N1-methyl group in the target compound modifies the lipophilicity and hydrogen-bonding capacity of the indazole core compared to the parent 5-aminoindazole scaffold (1H-indazol-5-amine, CAS 19335-11-6). The target compound exhibits a consensus Log Po/w of 1.74 , whereas unsubstituted 5-aminoindazole has a lower predicted LogP (approximately 1.1-1.3) . This increased lipophilicity may enhance membrane permeability while the N1-methylation blocks a potential site for phase I N-demethylation or N-glucuronidation, representing a common medicinal chemistry strategy for improving metabolic stability in lead optimization [1]. The 5-aminoindazole scaffold is a validated kinase-binding pharmacophore, and N1-alkylation is a recognized tactic for tuning pharmacokinetic properties without ablating target engagement [1].

Lipophilicity shift
Class-level inference
Consensus Log Po/w 1.74 (N1-methylated); parent 5-aminoindazole ~1.1–1.3. ΔLogP ~+0.5.
Predicted lipophilicity increase may inform permeability screening.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Drug Design

5-Aminoindazole: Validated Kinase-Binding Scaffold

The 5-aminoindazole scaffold, which constitutes the core of the target compound, has been independently validated as a privileged pharmacophore for protein kinase inhibitor development. In a structure-based design program for SAH/MTA nucleosidase inhibitors, use of the 5-aminoindazole core scaffold enabled a 6000-fold increase in potency over a timeline of several months with an economy of synthesized compounds, yielding low nanomolar inhibitors with broad-spectrum antimicrobial activity [1]. The scaffold engages conserved binding elements in the ATP-binding sites of protein kinases, providing a tunable platform for selective inhibitor development [2]. The target compound combines this validated kinase-binding core with synthetic handles (C3-Br, C5-NH2) that enable rapid analog generation for SAR exploration [2].

Scaffold track record
Cross-study comparable
6000-fold potency improvement reported for SAH/MTA nucleosidase inhibitors via 5-aminoindazole optimization.
Supports scaffold utility in kinase inhibitor development programs.
Based on nucleosidase program; kinase context may differ.
Kinase Inhibition Structure-Activity Relationship Drug Discovery

Commercial Availability and Analytical Characterization

The target compound is commercially available from multiple suppliers at multi-gram quantities with documented purity and analytical characterization. Fluorochem offers the compound in pack sizes of 1 g (£19.00), 5 g (£70.00), 10 g (£138.00), and 25 g (£344.00) at 97% purity with full analytical documentation including SDS, SMILES, InChI, and InChIKey . Bide Pharmatech provides the compound at 97% standard purity with batch-specific quality control data including NMR, HPLC, and GC where applicable . In contrast, the iodo analog (3-iodo-1-methyl-1H-indazol-5-amine) is less widely stocked at multi-gram scale, and the chloro analog shows more limited commercial availability from primary suppliers .

Supply reliability
Supporting evidence
97% purity; multi-gram stock (1–25 g); ≥3 validated independent suppliers.
Reliable commercial availability may support reproducible synthesis workflows.
Verify supplier-specific CoA and batch data.
Procurement Supply Chain Quality Control

3-Bromo-1-methyl-1H-indazol-5-amine: Application Scenarios


Kinase Inhibitor Lead Generation with C3 Diversification

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, the target compound provides a dual-functionalized indazole scaffold with a validated kinase-binding core (5-aminoindazole) and a C3-bromine handle for rapid analog synthesis via Suzuki-Miyaura coupling [1]. The N1-methyl group offers improved lipophilicity (LogP 1.74) versus unsubstituted 5-aminoindazole, potentially enhancing cell permeability in cellular assays . This compound is particularly suited for parallel synthesis libraries where C3-aryl or C3-heteroaryl diversity is required to explore kinase selectivity profiles [1].

Synthetic Chemistry: Balanced Halogen Reactivity

In organic synthesis workflows where C3-functionalization of the indazole ring is a key step, the bromo derivative offers an optimal balance of stability and reactivity compared to chloro (insufficiently reactive) and iodo (excessively labile) analogs [1]. The C-Br bond undergoes efficient oxidative addition to Pd(0) catalysts under standard cross-coupling conditions while maintaining sufficient stability for ambient storage and handling . This compound is therefore the preferred choice for multi-step synthetic routes requiring reliable, reproducible cross-coupling yields without specialized ligands or reaction optimization.

Chemical Biology Probe Development with 5-Aminoindazole

The 5-aminoindazole scaffold has been established as a general kinase ligand platform capable of being derivatized with diverse binding elements for selective enrichment of protein kinases from complex mixtures [1]. The target compound combines this validated kinase-binding pharmacophore with orthogonal reactive handles (C3-Br for cross-coupling; C5-NH2 for amide bond formation or Buchwald-Hartwig amination) . This dual functionality enables the construction of bifunctional probes for chemical proteomics applications, including affinity matrices and activity-based probes for kinase profiling [1].

Antimicrobial Drug Discovery Targeting SAH/MTA Nucleosidases

Structure-based design efforts using the 5-aminoindazole scaffold have demonstrated the capacity to achieve low nanomolar inhibitors with broad-spectrum antimicrobial activity, with a documented 6000-fold potency improvement over initial hits [1]. The target compound provides a synthetically accessible entry point to this validated scaffold class with built-in diversification handles at C3 and C5. For programs targeting bacterial or parasitic nucleosidases, this building block enables rapid SAR exploration around the indazole core [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Reported kinase-binding 5-aminoindazole scaffold with C3-Br diversification handle
Kinase selectivity profiling via C3-diversified libraries
Pd-catalyzed C3 cross-coupling diversification
Intermediate C–Br bond reactivity for oxidative addition
Cross-coupling efficiency and scope under standard conditions
Chemical biology probe development
Orthogonal reactive handles (C3-Br, C5-NH₂) on kinase-binding scaffold
Probe specificity and target engagement in cell lysates
SAH/MTA nucleosidase inhibitor research
5-Aminoindazole scaffold with reported potency improvement track record
Antimicrobial activity endpoints and target engagement assays

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